Diisopropyl methylphosphonate

概要

説明

Diisopropyl methylphosphonate (DIMP) is a chemical by-product resulting from the manufacture of Sarin (GB), a nerve gas that was produced by the Army in the 1950s . It is a colorless liquid and is not known to occur naturally in the environment . It is functionally related to a methylphosphonic acid .

Synthesis Analysis

DIMP can be prepared by a gradual addition of triisopropyl phosphite with methyl iodide, utilizing distillation technique . Analytical methods exist for measuring DIMP and its metabolites in biological materials .

Molecular Structure Analysis

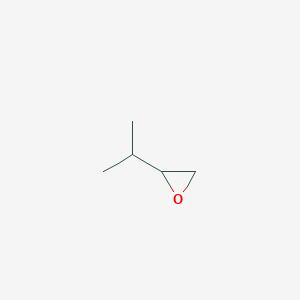

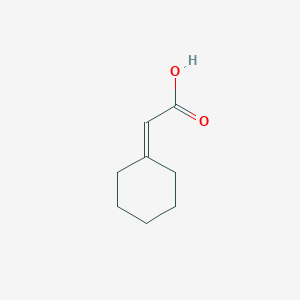

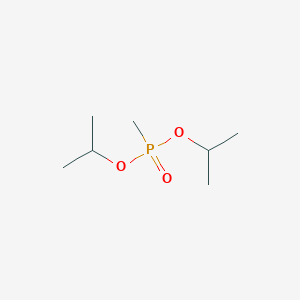

The molecular formula of DIMP is C7H17O3P . The IUPAC name is 2-[methyl(propan-2-yloxy)phosphoryl]oxypropane .

Chemical Reactions Analysis

The T-jump pyrolysis and combustion reactions of DIMP have been studied . Also, the high-temperature decomposition of DIMP on metal oxide surfaces has been investigated .

Physical And Chemical Properties Analysis

DIMP has a molecular weight of 180.18 . It is a colorless liquid with a boiling point of 174°C . The density at 25°C is 0.976 g/mL . It is slightly soluble in water .

科学的研究の応用

Chemical Warfare Research

DIMP is used as a surrogate in laboratory experiments involving chemical warfare agents due to the extreme toxicity of the original sarin compound . It is considered to be among the closest chemical surrogates to sarin due to their similar chemical structures .

Sarin Decomposition Studies

DIMP is used in the study of the decomposition of sarin on various surfaces. For instance, it has been used in the study of sarin decomposition on both pristine and hydroxylated alumina surfaces . The study provided detailed insights into atomistic decomposition mechanisms .

Material Reactivity Research

Understanding the reactivity of chemical warfare agents on material surfaces is essential for mitigating and controlling their chemical/biological activity. DIMP, due to its similarity to sarin, is used in such studies .

Sensing Methodologies

Experimental and theoretical efforts on DIMP adsorption onto silica surfaces have focused on enhancing sensing methodologies .

Mitigation Strategies

Research involving DIMP also aims at enabling more efficient strategies for mitigation of hazardous compounds like sarin .

Precursor to Beta-Keto Phosphonates

Diisopropyl methylphosphonate is used as a precursor to prepare beta-keto phosphonates .

Intermediate for Horner-Wadsworth-Emmons Olefination

It acts as an intermediate for Horner-Wadsworth-Emmons olefination of carbonyl compounds .

Safety and Hazards

作用機序

Target of Action

Diisopropyl methylphosphonate (DIMP) primarily targets Parathion hydrolase in organisms such as Brevundimonas diminuta and Flavobacterium sp. (strain ATCC 27551) . Parathion hydrolase is an enzyme that plays a crucial role in the breakdown of organophosphorus compounds.

Biochemical Pathways

It is known that dimp is a chemical by-product in the production of sarin gas , a nerve gas that inhibits the action of acetylcholinesterase, an enzyme involved in neurotransmission

Pharmacokinetics

Once inside the body, DIMP is rapidly converted to isopropyl methylphosphonic acid (IMPA) , which is rapidly cleared from the blood It is known that dimp is rapidly absorbed and metabolized to impa, which is then rapidly excreted, primarily in the urine .

Result of Action

DIMP has been shown to affect the hematological (blood forming) system in animals

Action Environment

The flow of water during irrigation can carry DIMP through the soil . These environmental factors can influence the action, efficacy, and stability of DIMP.

特性

IUPAC Name |

2-[methyl(propan-2-yloxy)phosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3P/c1-6(2)9-11(5,8)10-7(3)4/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAFDHWYKSOANX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024051 | |

| Record name | Bis(1-methylethyl) methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | Diisopropyl methylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

121.05 °C @ 10 mm Hg | |

| Record name | DIISOPROPYL METHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.50X10+3 mg/l @ 25 °C, Water solubility = 160 g/L at 25 °C | |

| Record name | DIISOPROPYL METHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.976 | |

| Record name | DIISOPROPYL METHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.28 [mmHg], Vapor pressure = 0.17 mmHg at 25 °C, Vapor pressure= 0.267 kPa at 70 °C, 0.28 mm Hg @ 25 °C | |

| Record name | Diisopropyl methylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPYL METHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Diisopropyl methylphosphonate | |

CAS RN |

1445-75-6 | |

| Record name | Diisopropyl methylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl methylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl methylphosphonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphonic acid, P-methyl-, bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(1-methylethyl) methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1-methylethyl) methylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL METHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56V3OG5DC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOPROPYL METHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of DIMP?

A1: DIMP has a molecular formula of C7H17O4P and a molecular weight of 196.19 g/mol.

Q2: Are there any spectroscopic techniques used to identify DIMP?

A2: Yes, several spectroscopic techniques have been employed to study DIMP. These include:* Infrared Spectroscopy (IR): IR spectroscopy is used to identify functional groups within DIMP and monitor its decomposition at various temperatures. []* Raman Spectroscopy: Provides complementary structural information to IR and has been used to study DIMP's behavior at different temperatures. []* Surface-Enhanced Raman Scattering (SERS): This technique offers enhanced sensitivity for detecting trace amounts of DIMP vapor. []* Reflection Absorption Infrared Spectroscopy (RAIRS): Used to investigate the oxidative destruction of DIMP films by atomic oxygen. []

Q3: How stable is DIMP on different surfaces?

A3: The persistence of DIMP degradation products on surfaces like vinyl tile, painted drywall, wood, laminate, galvanized steel, and glass has been studied. Research indicates that DIMP itself was not recovered from the tested surfaces, but its degradation products can persist for at least six weeks. []

Q4: Can DIMP be detected in complex matrices like air, water, or fuel?

A4: Yes, various methods have been developed to detect DIMP in complex matrices:* Air: Solid-phase microextraction (SPME) coupled with attenuated total reflectance Fourier transform infrared (ATR-FT-IR) spectroscopy enables DIMP detection in air at concentrations as low as 50 ppb (v/v). []* Water: EPA Method MS999 utilizes multiple reaction monitoring liquid chromatography/tandem mass spectrometry (LC/MS/MS) to analyze DIMP and its degradation products in water samples. [] Molecularly imprinted polymers (MIPs) offer selective extraction of DIMP from complex matrices like diesel fuel, gasoline, and air extract concentrate, followed by HPLC analysis. []* Fuel: Molecularly imprinted polymers (MIPs) can selectively extract DIMP from complex matrices, including diesel fuel and gasoline, before analysis by HPLC. []

Q5: Have computational methods been used to study DIMP?

A6: Yes, computational chemistry plays a significant role in understanding DIMP behavior:* Ab initio molecular dynamics (BOMD) simulations: Used to investigate the high-temperature degradation of DIMP on alumina surfaces, providing mechanistic insights. []* Density functional theory (DFT) calculations: Applied to understand the fragmentation pathways of DIMP and its isotopomers. [] Also used to study DIMP binding with crown-(thio)urea complexes. []* Molecular dynamics (MD) simulations: Coupled with the Transferable Potentials for Phase Equilibria (TraPPE) force field, MD simulations have successfully predicted the surface tension of DIMP over a range of temperatures. []

Q6: What is known about the toxicity of DIMP?

A7: While DIMP is considered less toxic than actual nerve agents, studies on mink, mallards, and bobwhite quail have investigated its toxicological profile. [, , , ] Results suggest that DIMP primarily impacts plasma cholinesterase activity and can cause weight loss and hematological changes at high doses.

Q7: How is DIMP metabolized and excreted?

A8: Research on swine has shown that DIMP is primarily metabolized to isopropyl methylphosphonic acid and excreted through urine within 24 hours. []

Q8: What analytical methods are commonly used for DIMP analysis?

A9: Several analytical techniques are employed for DIMP detection and quantification:* Gas Chromatography/Mass Spectrometry (GC/MS): Used to identify and quantify DIMP, its destruction intermediates, and phosphorus-containing destruction products in studies involving corona discharge. []* Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): Provides high sensitivity and selectivity for detecting DIMP and its degradation products in various matrices, including environmental samples. [, ]* Paper Spray Mass Spectrometry (PS-MS): A rapid and sample preparation-free technique used to identify and quantify DIMP and its hydrolysis products in biological samples like blood and urine. []

Q9: How is DIMP degraded in the environment?

A10: Research has explored different methods for DIMP degradation:* Ultrasonic irradiation combined with oxidation: This method has shown promising results in degrading DIMP in aqueous solutions. []* Supercritical carbon dioxide (SCF CO2): Investigated as a method for regenerating activated carbon used to remove DIMP from contaminated water. []

Q10: Are there other compounds used as nerve agent simulants besides DIMP?

A11: Yes, other commonly used nerve agent simulants include:* Dimethyl methylphosphonate (DMMP): Often used due to its volatility and structural similarities to Sarin. [, , , , , ]* Tributyl phosphate (TBP): Employed as a less volatile simulant. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B74979.png)